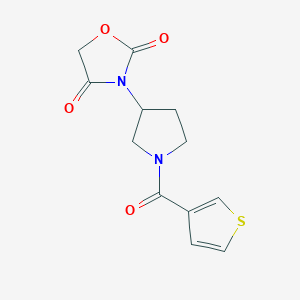

3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione, also known as TPPD, is a small molecule that has been widely studied for its potential therapeutic applications. TPPD is a derivative of the naturally occurring amino acid proline and has been shown to exhibit a variety of biological activities.

Aplicaciones Científicas De Investigación

Organic Synthesis and Catalysis

Duality of Pathways in Reactions : The reactivity of compounds related to "3-(1-(Thiophene-3-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" in organic synthesis showcases the duality of pathways. N-Phenyltriazolinedione, for instance, reacts with alcohols to yield products that highlight the complexity and versatility of oxazolidine and related heterocyclic compounds in synthetic applications (Dao & Mackay, 1976).

Synthesis of Oxazolidines and Thiazolidines : Research demonstrates the synthesis of oxazolidines and thiazolidines from β-hydroxy- or β-mercapto-α-amino acid esters. This approach elucidates the versatility of oxazolidine compounds in forming a range of heterocycles, highlighting their potential in creating diverse molecular architectures (Badr et al., 1981).

Catalyst-Free Domino Reactions : The formation of fused tetraheterocyclic compounds through catalyst-free domino reactions indicates the potential of thiophene-containing compounds in complex molecule synthesis. Such reactions enable the efficient synthesis of structurally novel compounds with multiple heterocyclic cores, demonstrating the utility of thiophene derivatives in advanced synthetic applications (Liang et al., 2006).

Development of Biologically Active Compounds

Asymmetric Construction of Spirocyclic Compounds : The use of chiral ligands and copper catalysis in the asymmetric 1,3-dipolar cycloaddition of azomethine ylides demonstrates the application of thiophene-derivatives in the synthesis of spirocyclic compounds. This method affords compounds with high levels of diastereo- and enantioselectivity, crucial for the development of biologically active molecules with specific chiral centers (Yang et al., 2015).

Miscellaneous Applications

Synthesis and Structural Analysis : Studies on the synthesis and X-ray crystal structure of novel derivatives provide insight into the structural aspects of thiophene-containing compounds. Understanding the molecular structure is vital for applications in material science and drug design, where specific molecular configurations can influence properties and activity (Lv et al., 2013).

Mecanismo De Acción

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3d) coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds containing the pyrrolidine ring have been reported to interact with various biochemical pathways, influencing biological activity .

Pharmacokinetics

It is known that heterocyclic scaffolds, which include the pyrrolidine ring, are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds containing the pyrrolidine ring have been reported to have various biological profiles, due to their different binding modes to enantioselective proteins .

Action Environment

It is known that the spatial orientation of substituents in compounds containing the pyrrolidine ring can lead to a different biological profile of drug candidates .

Propiedades

IUPAC Name |

3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c15-10-6-18-12(17)14(10)9-1-3-13(5-9)11(16)8-2-4-19-7-8/h2,4,7,9H,1,3,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSFBSVRCSUWNOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2477408.png)

![2-fluoro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2477411.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2477417.png)

![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)

![3-(2-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2477420.png)

![2-(4-(3-Phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2477424.png)

![N-(5-methylisoxazol-3-yl)-2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2477425.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide](/img/structure/B2477426.png)